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Compound of Interest

Compound Name: Brepocitinib

Cat. No.: B610002 Get Quote

A detailed examination of two leading Janus kinase inhibitors in the treatment of psoriatic

arthritis, this guide offers a comparative analysis of brepocitinib and tofacitinib, focusing on

their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols of

their key clinical trials.

Psoriatic arthritis (PsA) is a chronic, inflammatory musculoskeletal disease that can lead to

significant joint damage and disability. The Janus kinase (JAK) signaling pathway plays a

crucial role in the pathogenesis of PsA, making JAK inhibitors a key therapeutic class. This

guide provides a comprehensive comparison of two oral JAK inhibitors: brepocitinib, a

selective tyrosine kinase 2 (TYK2) and JAK1 inhibitor, and tofacitinib, a pan-JAK inhibitor with

primary activity against JAK1 and JAK3.

Mechanism of Action: Targeting the JAK-STAT
Pathway
Both brepocitinib and tofacitinib exert their therapeutic effects by modulating the JAK-STAT

signaling pathway, a critical cascade in cytokine signaling that drives inflammation in psoriatic

arthritis. However, their distinct selectivity profiles for different JAK isoforms may lead to

differences in their biological effects.

Brepocitinib is a dual inhibitor of TYK2 and JAK1. By targeting these specific kinases,

brepocitinib interrupts the signaling of key pro-inflammatory cytokines implicated in PsA,

including interleukin-12 (IL-12), IL-23, and Type I interferons (via TYK2), as well as IL-6 (via
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JAK1). This targeted approach aims to reduce inflammation and modulate the immune

response in PsA.

Tofacitinib is classified as a pan-JAK inhibitor, though it preferentially inhibits JAK1 and JAK3,

with some activity against JAK2 and minimal effect on TYK2. Its inhibition of JAK1 and JAK3

impacts the signaling of a broad range of cytokines involved in immune cell activation and

inflammation, including those that signal through common gamma chain-containing receptors

(via JAK3) and those that utilize JAK1. This broader spectrum of activity results in the

downregulation of multiple pro-inflammatory cytokines, such as IL-6, IL-17, and IL-23.
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Figure 1. Simplified JAK-STAT signaling pathway and points of inhibition by brepocitinib and
tofacitinib.

Clinical Efficacy: A Comparative Overview
As no head-to-head trials have been conducted, this comparison is based on data from the

respective placebo-controlled clinical trials for each drug. Brepocitinib's efficacy is primarily

supported by a Phase IIb study, while tofacitinib's is established through the Phase III OPAL

program.
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Efficacy Data at a Glance
Efficacy Endpoint

Brepocitinib (Phase IIb @
16 weeks)

Tofacitinib (OPAL Broaden
& Beyond @ 3 months)

ACR20 Response 30mg: 66.7%60mg: 74.6%

5mg BID: 50.5% (Broaden),

49.6% (Beyond)10mg BID:

60.6% (Broaden), 47.0%

(Beyond)

ACR50 Response 30mg: 42.4%60mg: 44.1%

5mg BID: 27.1% (Broaden),

25.8% (Beyond)10mg BID:

35.6% (Broaden), 25.0%

(Beyond)

ACR70 Response 30mg: 18.2%60mg: 23.7%

5mg BID: 11.2% (Broaden),

9.8% (Beyond)10mg BID:

14.4% (Broaden), 12.1%

(Beyond)

PASI75 Response 30mg: 62.1%60mg: 70.0% 10mg BID: 43.2% (Beyond)

PASI90 Response 30mg: 34.5%60mg: 45.0% -

Safety and Tolerability Profile
The safety profiles of both brepocitinib and tofacitinib are consistent with those of other JAK

inhibitors.

Common and Serious Adverse Events
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Adverse Event Profile
Brepocitinib (Phase IIb @
52 weeks)

Tofacitinib (OPAL
Program)

Common AEs

Upper respiratory tract

infections, nasopharyngitis,

headache.

Upper respiratory tract

infections, nasopharyngitis,

headache.

Serious AEs

Serious infections (including

herpes zoster) were reported.

No major adverse

cardiovascular events (MACE)

or deaths were reported in the

Phase IIb trial.

Serious infections,

malignancies, and an

increased risk of herpes zoster

have been associated with

tofacitinib. Long-term safety

data have indicated a higher

rate of pulmonary embolism

and death with the 10 mg

twice-daily dose in rheumatoid

arthritis patients.

Experimental Protocols
Brepocitinib Phase IIb Trial (NCT03963401)
This was a randomized, double-blind, placebo-controlled, dose-ranging study to evaluate the

efficacy and safety of brepocitinib in adults with moderately to severely active psoriatic

arthritis.

Participants: 218 adults (18-75 years) with a diagnosis of PsA for at least 6 months who met

the Classification Criteria for Psoriatic Arthritis (CASPAR). Patients had active disease

despite prior or current treatment with NSAIDs or DMARDs.

Intervention: Patients were randomized to receive oral brepocitinib 10 mg, 30 mg, or 60 mg

once daily, or placebo for 16 weeks. At week 16, patients on placebo were advanced to

either 30 mg or 60 mg of brepocitinib.

Primary Endpoint: The primary outcome was the proportion of patients achieving an

American College of Rheumatology 20% (ACR20) improvement at week 16.
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Secondary Endpoints: Included ACR50 and ACR70 responses, Psoriasis Area and Severity

Index (PASI) 75 and 90 responses, and Minimal Disease Activity (MDA) at weeks 16 and 52.
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Figure 2. Brepocitinib Phase IIb trial workflow.

Tofacitinib OPAL Program (Broaden - NCT01877668 &
Beyond - NCT01882439)
The Oral Psoriatic Arthritis TriaL (OPAL) program consisted of two pivotal Phase III studies,

OPAL Broaden and OPAL Beyond, which evaluated the efficacy and safety of tofacitinib in

different patient populations with active PsA.
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OPAL Broaden: This 12-month trial enrolled patients who had an inadequate response to at

least one conventional synthetic disease-modifying antirheumatic drug (csDMARD) and were

tumor necrosis factor inhibitor (TNFi)-naïve.

OPAL Beyond: This 6-month trial enrolled patients who had an inadequate response to at

least one TNFi.

Intervention: In both trials, patients were randomized to receive oral tofacitinib 5 mg twice

daily, 10 mg twice daily, or placebo. At 3 months, patients in the placebo group were

advanced to either the 5 mg or 10 mg tofacitinib dose. OPAL Broaden also included an

active control arm with adalimumab.

Primary Endpoints: The co-primary endpoints for both studies were the proportion of patients

achieving an ACR20 response and the change from baseline in the Health Assessment

Questionnaire-Disability Index (HAQ-DI) score at 3 months.
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Randomization

Tofacitinib 5mg BID Tofacitinib 10mg BID Adalimumab Placebo

Month 3: Primary Endpoint

Placebo to Tofacitinib

Randomization

Tofacitinib 5mg BID Tofacitinib 10mg BID Placebo

Month 3: Primary Endpoint

Placebo to Tofacitinib

Click to download full resolution via product page

Figure 3. Logical flow of the Tofacitinib OPAL clinical trial program.
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Conclusion
Brepocitinib and tofacitinib are both effective oral treatment options for patients with psoriatic

arthritis, operating through the inhibition of the JAK-STAT signaling pathway. Brepocitinib's

dual TYK2/JAK1 inhibition offers a more targeted approach, while tofacitinib's broader JAK

inhibition has a well-established efficacy and safety profile from extensive clinical trials. The

choice between these agents may depend on patient-specific factors, including prior treatment

history and comorbidities. Direct comparative trials would be beneficial to further delineate the

relative efficacy and safety of these two JAK inhibitors in the management of psoriatic arthritis.

To cite this document: BenchChem. [Brepocitinib vs. Tofacitinib: A Comparative Analysis for
Psoriatic Arthritis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610002#brepocitinib-vs-tofacitinib-in-psoriatic-
arthritis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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